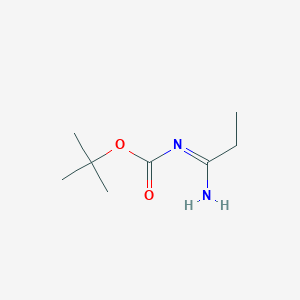
tert-butyl N-propanimidoylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-propanimidoylcarbamate: is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of carbamate, which is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-propanimidoylcarbamate typically involves the reaction of tert-butyl carbamate with propanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions: tert-Butyl N-propanimidoylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitriles, amines, and substituted carbamates .
科学的研究の応用
tert-Butyl N-propanimidoylcarbamate has a wide range of applications in scientific research:
作用機序
The mechanism of action of tert-butyl N-propanimidoylcarbamate involves the formation of a stable carbamate linkage. The compound acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .
類似化合物との比較
- tert-Butyl carbamate
- tert-Butyl N-hydroxycarbamate
- tert-Butyl-N-methylcarbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl N-propanimidoylcarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Compared to other carbamates, it offers better protection for amines and can be easily removed under mild conditions. This makes it particularly useful in complex organic synthesis and pharmaceutical applications .
生物活性
Introduction
tert-butyl N-propanimidoylcarbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and physicochemical properties.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a tert-butyl group attached to a propanimidoylcarbamate moiety. The presence of the tert-butyl group is significant as it influences the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.23 g/mol |
| Boiling Point | Not specified |
| Solubility | Varies (depends on solvent) |
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing the tert-butyl group often exhibit enhanced binding affinity due to steric effects, potentially leading to increased biological efficacy.
Case Studies
- Inhibition of Enzymatic Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
The physicochemical properties of this compound play a crucial role in its biological activity:
- Lipophilicity : The tert-butyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.
- Metabolic Stability : The structure may influence metabolic pathways, potentially leading to prolonged action within biological systems.
This compound exhibits promising biological activities that warrant further investigation. Its unique structural features contribute to its potential as a therapeutic agent in various medical applications, including enzyme inhibition, antimicrobial activity, and anti-inflammatory effects. Continued research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.
References
特性
IUPAC Name |
tert-butyl (NZ)-N-(1-aminopropylidene)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5-6(9)10-7(11)12-8(2,3)4/h5H2,1-4H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIQLZINZJVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/C(=O)OC(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














